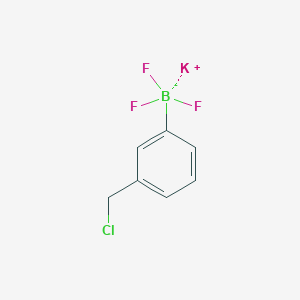
Potassium (3-(chloromethyl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-(chloromethyl)phenyl)trifluoroborate is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-(chloromethyl)phenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of boronic acids with potassium bifluoride. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salts . Another method involves the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates often involves large-scale hydroboration reactions followed by purification processes to ensure the stability and purity of the final product. The use of robust and scalable reaction conditions is crucial to meet the demands of industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(chloromethyl)phenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the trifluoroborate group with other functional groups.
Cross-Coupling Reactions: The compound is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and bases such as potassium carbonate. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (3-(chloromethyl)phenyl)trifluoroborate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (3-(chloromethyl)phenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers from boron to palladium, forming a new palladium-carbon bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium (3-(chloromethyl)phenyl)trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Boronic Acids: These are less stable and more difficult to purify compared to trifluoroborates.
Boronate Esters: These lack atom-economy and are less compliant with strong oxidative conditions.
Organoboranes: These are limited by their hydroboration method of preparation and lack functional-group compatibility.
Properties
Molecular Formula |
C7H6BClF3K |
|---|---|
Molecular Weight |
232.48 g/mol |
IUPAC Name |
potassium;[3-(chloromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c9-5-6-2-1-3-7(4-6)8(10,11)12;/h1-4H,5H2;/q-1;+1 |
InChI Key |
XCAYJGVOBHJDKV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CCl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















